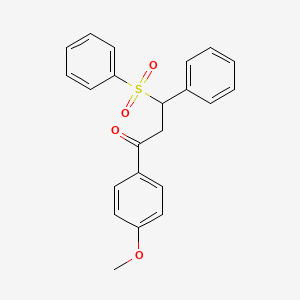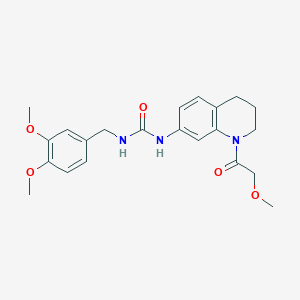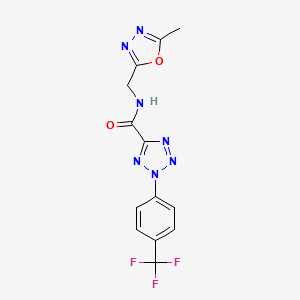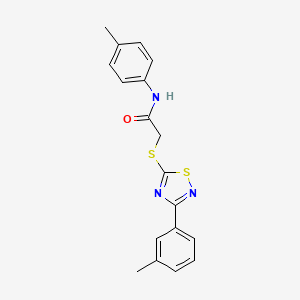![molecular formula C17H18F3N7O B2421741 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2320176-34-7](/img/structure/B2421741.png)
6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has gained attention in various scientific fields due to its unique structural properties. It belongs to the class of triazolopyridazine derivatives, known for their potential applications in medicinal chemistry and pharmaceuticals. The compound’s intricate structure combines elements of pyrimidine, piperidine, and triazolopyridazine, making it an interesting subject for research and development.
科学的研究の応用
This compound has a wide range of scientific research applications:
In Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows for exploration of electronic and steric effects in various chemical reactions.
In Biology: : Researchers explore its potential as a bioactive molecule with possible applications in drug development. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.
In Medicine: : Its structural features suggest it may have applications in designing new pharmaceuticals. Research is ongoing to evaluate its efficacy and safety as a therapeutic agent for various conditions, including neurological disorders and infectious diseases.
In Industry: : The compound's properties make it useful in material science, particularly in the development of advanced materials with specific functionalities, such as catalysts, sensors, or polymers.
準備方法
Synthetic routes and reaction conditions: : The synthesis of 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves multi-step chemical reactions. A common approach begins with the preparation of the 6-methylpyrimidin-4-ol intermediate, which undergoes reaction with piperidine derivatives under suitable conditions. The triazolopyridazine core is constructed through cyclization reactions involving diazotization and nucleophilic substitution. Optimal reaction conditions typically include controlled temperature, pH, and the use of specific catalysts to yield the desired product with high purity and yield.
Industrial production methods: : Industrial production of this compound requires scalability and cost-effectiveness. Process optimization includes the use of flow chemistry techniques to enhance reaction efficiency and minimize by-products. Solvent recovery and reuse, as well as the application of green chemistry principles, are important considerations in industrial settings to ensure sustainability and reduce environmental impact.
化学反応の分析
Types of reactions it undergoes: : The compound is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions: : For oxidation reactions, reagents like potassium permanganate and chromic acid are commonly used. Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions, particularly nucleophilic substitutions, are facilitated by using bases like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major products formed: : Major products formed from these reactions depend on the specific reaction pathways chosen. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often yield derivatives with modified functional groups, potentially enhancing biological activity or altering physical properties.
作用機序
The compound's mechanism of action is multifaceted, involving several molecular targets and pathways:
Molecular targets: : It interacts with specific proteins, enzymes, or receptors in biological systems, influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may bind to receptors and modulate their signaling.
Pathways involved: : The compound's effects are mediated through pathways such as signal transduction, gene expression regulation, or metabolic control. Its impact on these pathways can lead to various biological outcomes, ranging from cellular growth inhibition to modulation of immune responses.
類似化合物との比較
Comparing this compound with other triazolopyridazine derivatives highlights its unique attributes:
Similar compounds: : Compounds like 6-(4-(phenoxymethyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine and 6-(4-(methylthio)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine are structurally related.
Uniqueness: : The presence of the 6-methylpyrimidin-4-yl group provides distinct electronic and steric characteristics that influence its reactivity and biological activity. The trifluoromethyl group also contributes to its chemical stability and lipophilicity, making it a valuable compound for further research and development.
Hope this gives you a comprehensive understanding of 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine and its myriad of applications!
特性
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O/c1-11-8-15(22-10-21-11)28-9-12-4-6-26(7-5-12)14-3-2-13-23-24-16(17(18,19)20)27(13)25-14/h2-3,8,10,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCALJSGBSEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2421659.png)
![3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2421662.png)



![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2421669.png)
![1-Oxaspiro[5.5]undecan-9-amine](/img/structure/B2421670.png)
![N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2421672.png)

![1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2421674.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2421676.png)
![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)

